molecular formula C11H14ClNO2 B1330087 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 34162-12-4

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B1330087
CAS No.: 34162-12-4
M. Wt: 227.69 g/mol
InChI Key: HPHJTWKPQRPOLN-UHFFFAOYSA-N
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Description

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide: is a chemical compound with the molecular formula C11H14ClNO2. It is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline. This compound is used in scientific research due to its unique properties, allowing for potential breakthroughs in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods reported for the synthesis of similar compounds involves the reaction of 2-chloracetamide with formaldehyde . This method can be adapted for the synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide by using appropriate starting materials and reaction conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including substitution reactions. It can be used as a reagent in the synthesis of other compounds, such as imidazole compounds and carboxylic acid activating reagents .

Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, chloroacetic acid, and 2-ethyl-6-methylaniline. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include imidazole compounds and other carboxylic acid activating reagents, which are useful intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research due to its unique properties. It is used in the synthesis of various organic compounds, including pharmaceuticals and materials for industrial applications. Its ability to act as a reagent in the synthesis of other compounds makes it valuable in organic synthesis and material science.

Mechanism of Action

The mechanism by which 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide exerts its effects is not well-documented. similar compounds are known to interact with specific molecular targets and pathways, leading to their desired effects. Further research is needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

  • 2-Chloro-N-(hydroxymethyl)acetamide
  • 2-Chloro-N-methylacetamide
  • 2-Chloro-N-phenylacetamide

Comparison: 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide is unique due to its specific structure and properties, which allow it to be used in a wide range of scientific research applications.

Biological Activity

2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide, with a molecular formula of C11_{11}H14_{14}ClNO2_2 and a molecular weight of approximately 227.69 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound features a chloro group, an acetamide moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity, often utilizing modern techniques like continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group enhances binding affinity to hydrophobic pockets in proteins, influencing various cellular processes .

Structure-Activity Relationships (SAR)

Recent studies have focused on understanding the SAR associated with compounds similar to this compound. It has been observed that electron-withdrawing groups tend to enhance potency compared to electron-donating groups. For instance, compounds with similar structural features have shown significant activity against Cryptosporidium, with some derivatives exhibiting EC50_{50} values as low as 0.07 μM .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of acetamides, including those similar to this compound, exhibit notable antibacterial and antifungal properties. For example, MIC values for related compounds against E. coli and C. albicans were reported at concentrations as low as 0.0048 mg/mL .
  • Anticancer Potential : Research has indicated that certain derivatives possess anticancer activity by inducing apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves significant increases in apoptotic markers when treated with these compounds .
  • Enzyme Inhibition : Studies have shown that compounds sharing structural similarities with this compound can inhibit specific enzymes like carbonic anhydrases (CA IX), which are implicated in tumor growth and metastasis .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

Activity Type Compound Target Organism/Cell Line EC/MIC Value Reference
AntimicrobialThis compoundE. coliMIC = 0.0048 mg/mL
AnticancerSimilar AcetamidesMDA-MB-231 (breast cancer cells)Apoptosis Induction
Enzyme InhibitionRelated CompoundsCarbonic Anhydrase IXIC50_{50} = 10.93 nM

Properties

IUPAC Name

2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJTWKPQRPOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187767
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34162-12-4
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The amine, 2-(3-Methoxy-phenyl)-ethylamine, was taken up as a 0.6 M solution in DCM, followed by addition of TEA (2 equiv.). The mixture was then cooled in an IPA/dry ice bath. When the reaction temperature reached −60° C., a solution of chloroacetylchloride in DCM (2.6 M) was added dropwise so as to keep the temperature below −60° C. After complete addition, the reaction was stirred at −60° C. for 1 h. The reaction was then warmed to −20° C. and filtered over GF filter paper to remove some of the TEA —HCl salt. The filtrate was warmed the rest of the way to rt and transferred to a separatory funnel where it was washed with 1 N HCl (2×) and brine. The organic layer was dried over MgSO4 and concentrated to give a dark purple solid. This crude product was directly used in the next step without further purification.
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